二氢大豆苷元

描述

Dihydrodaidzein is a flavonoid and an active metabolite of daidzein . It has been found to have vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Synthesis Analysis

Dihydrodaidzein can be synthesized from daidzein . In a study, daidzein and its derivatives were metabolized in the organs of mice. Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of daidzein . Another study reported that a new functional gene KEC48 -07020 (K-07020) was identified from a chick (S)-equol-producing bacterium (Clostridium sp. ZJ6, ZJ6). The recombinant protein of K-07020 possessed similar function to daidzein reductase (DZNR), which can convert daidzein into R/S-dihydrodaidzein .

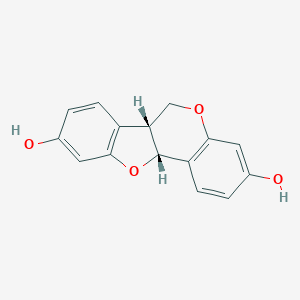

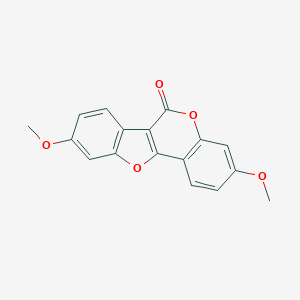

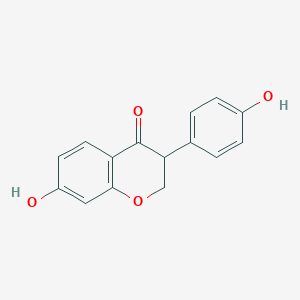

Molecular Structure Analysis

Dihydrodaidzein has a molecular formula of C15H12O4 . It is a powder in appearance and has a molar weight of 256.26 . The chemical name for Dihydrodaidzein is 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .

Chemical Reactions Analysis

Dihydrodaidzein can be converted back into daidzein . In a study, it was found that Dihydrodaidzein and its derivatives could be hydrolyzed into daidzein and their metabolic pathways were similar to those of daidzein . Another study reported that the P212A mutant of Dihydrodaidzein reductase enhanced (S)-equol production and enantioselectivity in a recombinant Escherichia coli whole-cell reaction system .

Physical And Chemical Properties Analysis

Dihydrodaidzein is a powder in appearance . It has a molar weight of 256.26 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

心脏保护特性

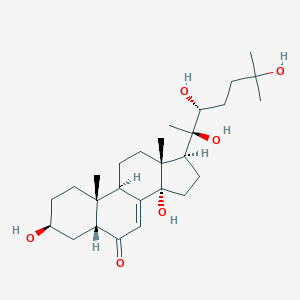

二氢大豆苷元是一种异黄酮代谢物,因其潜在的心脏保护特性而被研究。已经发现它可以拮抗大鼠主动脉环对去甲肾上腺素的收缩反应,表明具有血管舒张作用。这种作用可能与内皮依赖性机制有关,并且可能被一氧化氮合酶抑制剂和可溶性鸟苷酸环化酶抑制剂抑制。此外,某些异黄酮代谢物,包括二氢大豆苷元,已显示出保护氧化低密度脂蛋白 (ox-LDL) 诱导的内皮损伤的潜力,表明了一系列新型的心脏保护疗法 (Chin-Dusting 等人,2001 年)。

酶抑制

研究还探讨了植物雌激素异黄酮二硫酸盐的合成,包括二氢大豆苷元,它们以作为类固醇硫酸酶酶抑制剂的潜力而闻名。这些化合物使用核磁共振和质谱进行表征 (Soidinsalo & Wähälä,2004 年)。

在发酵豆饮料中的应用

二氢大豆苷元已用于重组乳酸菌和双歧杆菌中以丰富豆饮料。这些表达重组大豆苷元还原酶基因的细菌显示从豆饮料中存在的异黄酮苷中产生高产量的二氢大豆苷元 (DHD) 和二氢异黄酮 (DHG)。这对开发富含 DHD 和 DHG 的发酵豆饮料有影响,促进肠道微生物群产生异戊醇和 5-羟基异戊醇等有益化合物 (Peirotén 等人,2020 年)。

肠道细菌的代谢

肠道细菌将异黄酮大豆苷元和染料木素代谢为二氢大豆苷元的过程已经得到研究,揭示了这些化合物在人体肠道中的生物转化过程。这项研究对于理解异黄酮的生物利用度和健康影响具有重要意义 (Chang & Nair,1995 年)。

其他应用

进一步的研究考察了从二氢大豆苷元合成各种化合物、从人粪便中分离特定的二氢大豆苷元代谢细菌以及从二氢大豆苷元对映选择性合成 S-异戊醇等化合物。这些研究突出了涉及二氢大豆苷元的多种生化应用和代谢途径 (Berlin 等人,1970 年;Tamura 等人,2007 年;Wang 等人,2005 年)。

安全和危害

Dihydrodaidzein is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling Dihydrodaidzein .

属性

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912308 | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Dihydrodaidzein | |

CAS RN |

17238-05-0 | |

| Record name | (±)-Dihydrodaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 4',7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

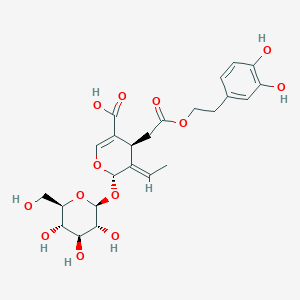

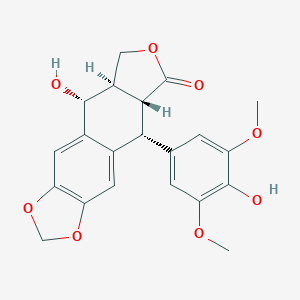

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)